Cas no 2228547-83-7 (3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine)

3,3-Difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a difluorinated propylamine backbone and a substituted phenyl ring. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy and fluoro substituents on the phenyl ring further influence its electronic properties, enabling selective reactivity in coupling or functionalization reactions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, where its fluorine-rich structure can improve binding affinity and pharmacokinetic profiles. Its high purity and well-defined stereochemistry ensure reproducibility in research applications.
3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine structure
2228547-83-7 structure
Product Name:3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine
CAS No:2228547-83-7
MF:C10H12F3NO
MW:219.203593254089
CID:5865987
PubChem ID:165850486
Update Time:2025-08-05

3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine
    • EN300-1943328
    • 2228547-83-7
    • Inchi: 1S/C10H12F3NO/c1-15-9-4-6(2-3-8(9)11)7(5-14)10(12)13/h2-4,7,10H,5,14H2,1H3
    • InChI Key: MTQISOQWPBWFHS-UHFFFAOYSA-N
    • SMILES: FC(C(CN)C1C=CC(=C(C=1)OC)F)F

Computed Properties

  • Exact Mass: 219.08709849g/mol
  • Monoisotopic Mass: 219.08709849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 35.2Ų

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Additional information on 3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine

3,3-Difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine (CAS No. 2228547-83-7)

The compound 3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine (CAS No. 2228547-83-7) is a highly specialized organic compound with a unique structure and functional groups. This compound belongs to the class of amines and features a substituted phenyl group attached to a propanamine backbone. The presence of fluorine atoms and a methoxy group introduces distinct electronic and steric properties, making it a valuable molecule in various chemical and pharmaceutical applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine through multi-step reactions involving coupling agents and fluorination techniques. The synthesis process typically involves the preparation of the phenyl ring with the desired substituents, followed by coupling with an appropriate amine derivative. The introduction of fluorine atoms at specific positions is achieved through electrophilic fluorination or nucleophilic substitution, depending on the reactivity of the intermediate compounds.

The structural uniqueness of CAS No. 2228547-83-7 lies in its combination of electron-withdrawing groups (fluorine atoms) and electron-donating groups (methoxy group). This balance of electronic effects makes the compound highly versatile in its reactivity and applicability. For instance, the fluorine atoms enhance the molecule's lipophilicity, while the methoxy group contributes to hydrogen bonding capabilities, making it suitable for applications in drug design and material science.

In terms of pharmacological applications, 3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-1-amine has shown promise as a lead compound in the development of novel therapeutic agents. Recent studies have explored its potential as an inhibitor of certain enzymes involved in metabolic disorders. The compound's ability to modulate enzyme activity without significant toxicity makes it a compelling candidate for further preclinical testing.

Additionally, CAS No. 2228547-83-7 has been investigated for its role in materials science, particularly in the synthesis of advanced polymers and coatings. Its unique electronic properties allow it to serve as a building block for materials with tailored optical and mechanical characteristics. Researchers have reported its use in creating self-healing polymers that exhibit enhanced durability under stress.

The environmental impact and toxicity profile of 3,3-difluoro-2-(4-fluoro-3-methoxyphenyl)propan-amine have also been subjects of recent studies. Preliminary data suggest that the compound exhibits low acute toxicity in standard assays, which aligns with its potential for use in pharmaceuticals and consumer products. However, long-term ecological studies are still required to fully assess its environmental footprint.

In conclusion, CAS No. 2228547–83–7, or 3,3-difluoro–(4–fluorophenyl)propan–1–amine, represents a significant advancement in modern organic chemistry. Its versatile structure and promising applications across multiple fields underscore its importance as a research focus for scientists worldwide.

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